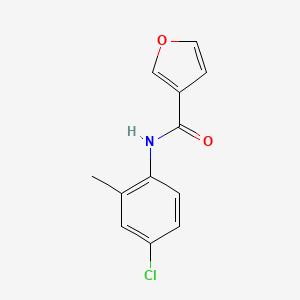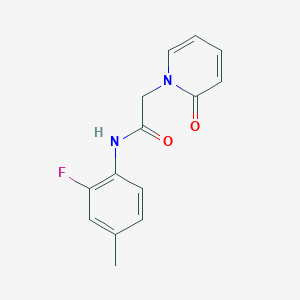![molecular formula C11H13ClN2O B7475843 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea, also known as CCPMU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CCPMU belongs to the class of urea derivatives and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in reducing neuronal excitability. By increasing the activity of GABA receptors, this compound may reduce neuronal excitability and have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain and reduce the levels of glutamate, an excitatory neurotransmitter. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. This compound may also have anti-inflammatory effects and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It also has a long half-life, which may make it useful for long-term studies. However, there are also some limitations to using this compound in lab experiments. It is not water-soluble, which may make it difficult to administer to animals. It also has a relatively low potency, which may require higher doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective properties and may be useful in preventing the loss of neurons in these diseases. Another area of interest is the potential use of this compound in the treatment of epilepsy and anxiety disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While there are some limitations to using this compound in lab experiments, it has several advantages and may be a useful tool for further research.
Métodos De Síntesis
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with cyclopropyl isocyanate in the presence of a base. Another method involves the reaction of 2-chlorobenzylamine with N-cyclopropyl carbodiimide and N-hydroxybenzotriazole in the presence of a base. The yield and purity of this compound depend on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound has anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)7-13-11(15)14-9-5-6-9/h1-4,9H,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFZYRRQADBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)











